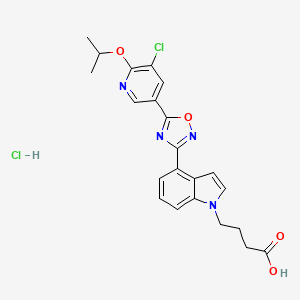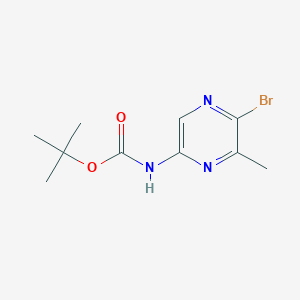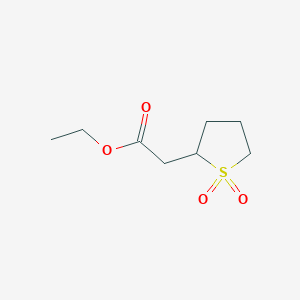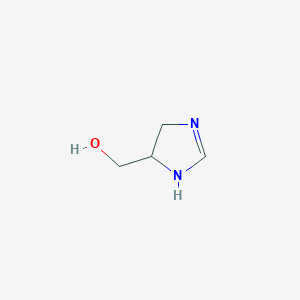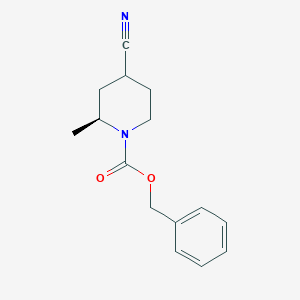
Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate typically involves the reaction of benzyl cyanide with a piperidine derivative under specific conditions. One efficient method involves the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the desired ester compound . The reaction proceeds smoothly under metal-free conditions, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and efficiency of the process.
化学反応の分析
Types of Reactions
Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS) for benzylic bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Brominated derivatives.
科学的研究の応用
Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.
類似化合物との比較
Similar Compounds
Benzyl alcohol: A simpler compound with a hydroxyl group instead of the ester and nitrile groups.
Benzyl cyanide: Contains a nitrile group but lacks the piperidine ring.
Piperidine derivatives: Various substituted piperidines with different functional groups.
Uniqueness
Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate is unique due to its combination of a benzyl group, a nitrile group, and a piperidine ring. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-12-9-14(10-16)7-8-17(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14H,7-9,11H2,1H3/t12-,14?/m0/s1 |
InChIキー |
QQDMQJFZUULMLD-NBFOIZRFSA-N |
異性体SMILES |
C[C@H]1CC(CCN1C(=O)OCC2=CC=CC=C2)C#N |
正規SMILES |
CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15226121.png)

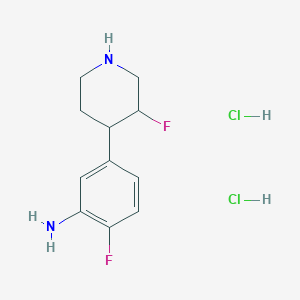
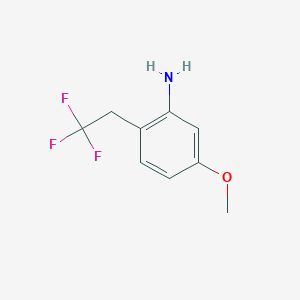
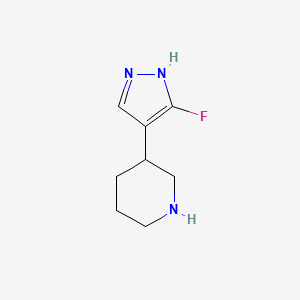
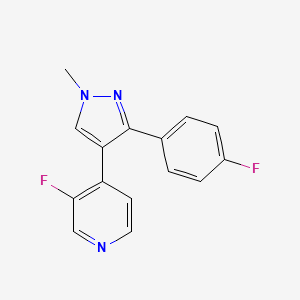
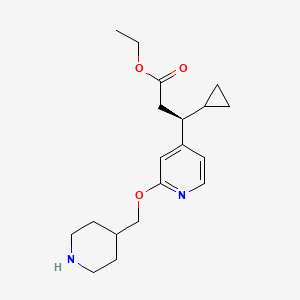
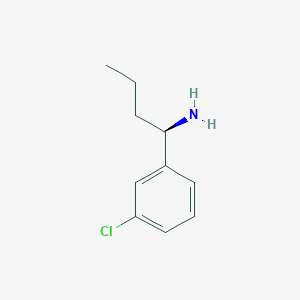
![2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B15226159.png)
